

Application of Human Enteropeptidase-IN-2 in Metabolic Disease Research

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Compound of Interest

Compound Name: Human enteropeptidase-IN-2

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Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2][3] It plays a critical role in the digestive cascade by converting inactive trypsinogen into active trypsin. Trypsin, in turn, activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for the digestion of dietary proteins.[2][3] Given its pivotal role in protein absorption, enteropeptidase has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][4] Inhibition of enteropeptidase can reduce the efficiency of protein digestion and absorption, leading to a decrease in caloric intake and subsequent weight loss.[4]

Human enteropeptidase-IN-2 (also referred to as compound 1c) is a potent and specific inhibitor of human enteropeptidase.[5] This small molecule inhibitor belongs to a novel series of 4-guanidinobenzoate derivatives designed for low systemic exposure, thereby minimizing potential off-target effects.[5] Its application in preclinical studies has demonstrated significant potential in modulating metabolic parameters, making it a valuable tool for research in metabolic diseases.

This document provides detailed application notes and protocols for the use of **Human enteropeptidase-IN-2** in metabolic disease research.

Data Presentation

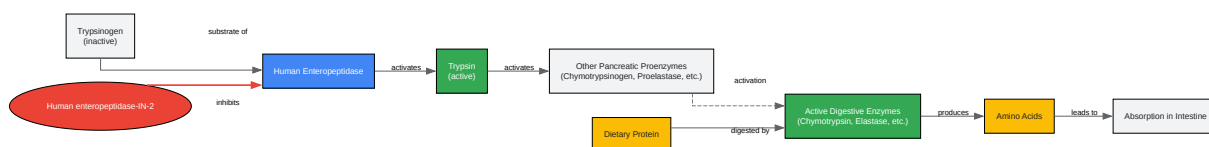
In Vitro Inhibitory Activity of Human Enteropeptidase-IN-2

Compound	Target	IC50 (initial)	IC50 (apparent)	Reference
Human enteropeptidase-IN-2 (compound 1c)	Human Enteropeptidase	540 nM	30 nM	[5]

- IC50 (initial): Inhibitory concentration after 6 minutes of incubation with the enzyme, substrate, and compound.[3]
- IC50 (apparent): Apparent inhibitory concentration after 120 minutes of incubation with the enzyme, substrate, and compound.[3]

Signaling Pathway and Mechanism of Action

Human enteropeptidase initiates a proteolytic cascade essential for protein digestion. Its inhibition by **Human enteropeptidase-IN-2** directly impacts this pathway, leading to reduced nutrient absorption.



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A diagram illustrating the digestive cascade initiated by human enteropeptidase and the inhibitory action of **Human enteropeptidase-IN-2**.

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay

This protocol is adapted from the methods described by Ikeda et al. (2022).[3]

Objective: To determine the in vitro inhibitory activity (IC₅₀) of **Human enteropeptidase-IN-2** against human enteropeptidase.

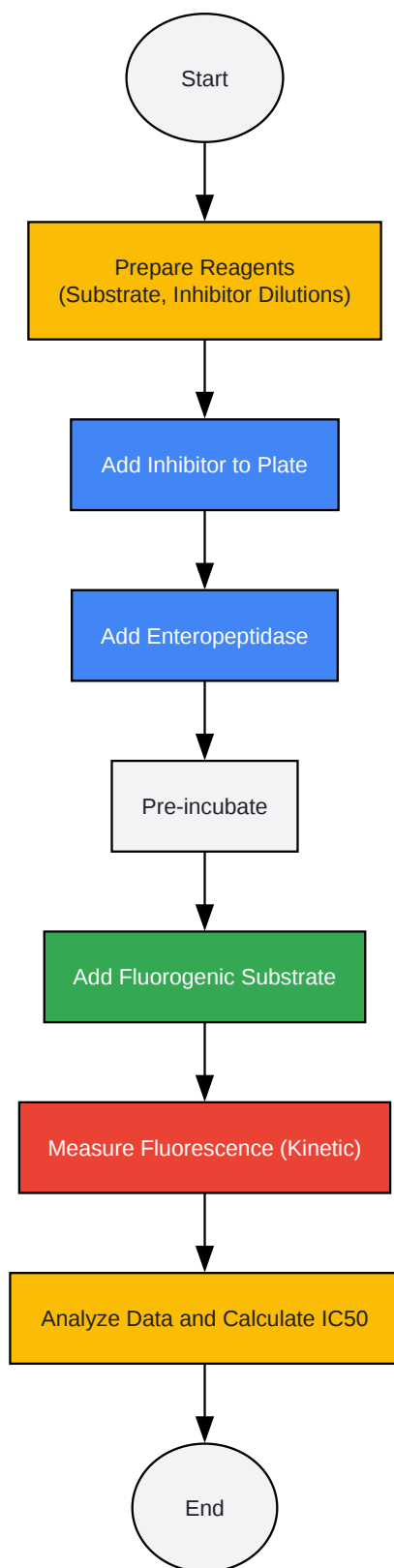
Materials:

- Human enteropeptidase (recombinant)
- Fluorogenic peptide substrate: 5FAM–Abu–Gly–Asp–Asp–Asp–Lys–Ile–Val–Gly–Gly–Lys(CPQ2)–Lys–Lys–NH₂[4]
- Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
- **Human enteropeptidase-IN-2** (dissolved in DMSO)
- 96-well black microplates
- Microplate reader with fluorescence detection capabilities

Procedure:

- Prepare a 2.1 μM solution of the fluorogenic peptide substrate in the assay buffer.[4]
- Prepare serial dilutions of **Human enteropeptidase-IN-2** in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- Add 50 μL of the diluted **Human enteropeptidase-IN-2** solutions to the wells of the 96-well plate. Include wells with assay buffer and DMSO as a no-inhibitor control.
- Add 25 μL of the human enteropeptidase solution to each well to initiate the pre-incubation.

- Incubate the plate at room temperature.
- To start the enzymatic reaction, add 25 μ L of the 2.1 μ M substrate solution to each well.
- Monitor the fluorescence intensity at appropriate excitation and emission wavelengths for the 5FAM fluorophore in a kinetic mode for a set period (e.g., 6 minutes for initial IC₅₀ and 120 minutes for apparent IC₅₀).^[3]
- Calculate the rate of reaction (slope of the fluorescence intensity versus time).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.



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A workflow diagram for the in vitro enteropeptidase inhibition assay.

In Vivo Anti-Obesity Study in Diet-Induced Obese (DIO) Mice

This protocol is a general representation based on the study by Ikeda et al. (2022).[5]

Objective: To evaluate the in vivo efficacy of **Human enteropeptidase-IN-2** on body weight and fecal protein content in a diet-induced obese (DIO) mouse model.

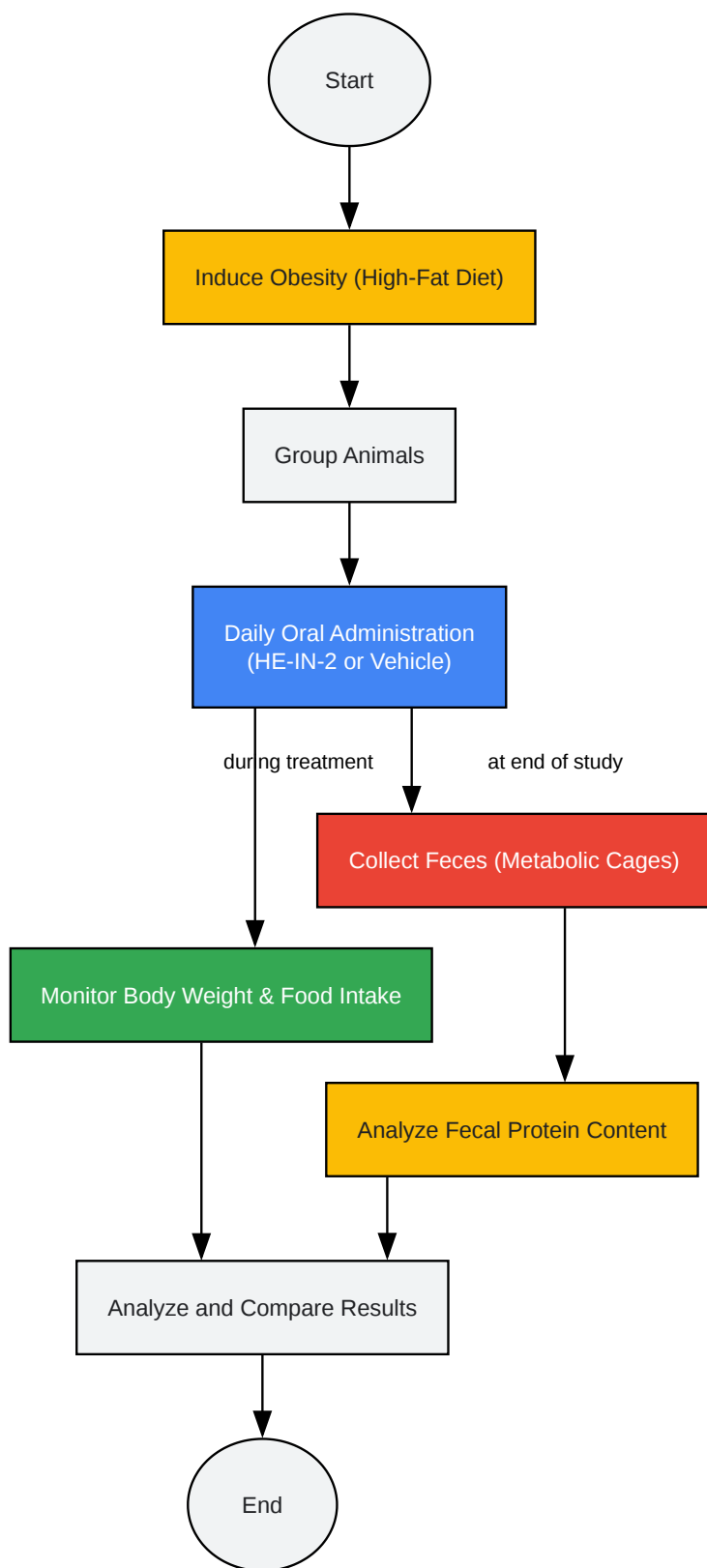
Materials:

- Male C57BL/6J mice
- High-fat diet (HFD)
- Standard chow diet
- **Human enteropeptidase-IN-2**
- Vehicle control (e.g., 0.5% methylcellulose in water)
- Metabolic cages for fecal collection
- Analytical balance

Procedure:

- Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be maintained on a standard chow diet.
- Acclimatization and Grouping: Acclimatize the DIO mice and randomly assign them to treatment groups (e.g., vehicle control, **Human enteropeptidase-IN-2** at different doses).
- Drug Administration: Administer **Human enteropeptidase-IN-2** or vehicle orally (e.g., via gavage) once daily for the duration of the study (e.g., 4 weeks).
- Monitoring:
 - Body Weight: Measure the body weight of each mouse daily or several times a week.

- Food Intake: Measure daily food consumption for each cage.
- Fecal Collection: House the mice in metabolic cages at specified time points (e.g., on the last day of the study) for 24-hour fecal collection.
- Fecal Protein Analysis:
 - Lyophilize and weigh the collected fecal samples.
 - Homogenize the fecal samples in an appropriate buffer.
 - Determine the protein concentration in the fecal homogenates using a standard protein assay (e.g., BCA assay).
 - Calculate the total fecal protein output per 24 hours.
- Data Analysis: Compare the changes in body weight, food intake, and fecal protein output between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).



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A workflow diagram for the in vivo anti-obesity study in DIO mice.

Conclusion

Human enteropeptidase-IN-2 is a valuable research tool for investigating the role of enteropeptidase in metabolic diseases. Its high potency and specificity make it suitable for both in vitro and in vivo studies aimed at understanding the physiological consequences of enteropeptidase inhibition. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of targeting enteropeptidase for the treatment of obesity and related metabolic disorders.

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